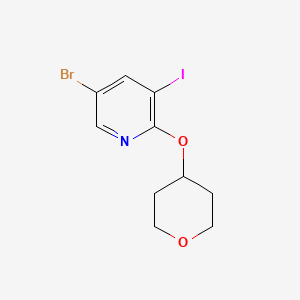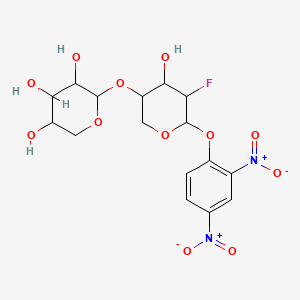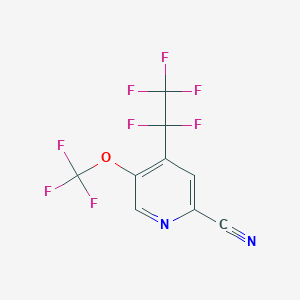
2-Pyridinecarbonitrile, 4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinecarbonitrile, 4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethoxy)-: is a chemical compound with the molecular formula C8H3F8N2O It is characterized by the presence of a pyridine ring substituted with a carbonitrile group, a pentafluoroethyl group, and a trifluoromethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinecarbonitrile, 4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethoxy)- typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives that are functionalized with appropriate substituents.
Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the carbonitrile group reduced to an amine.
Substitution: Substituted products with different nucleophiles replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Material Science: It can be incorporated into polymers to impart unique properties such as increased thermal stability and chemical resistance.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme activities and protein interactions due to its unique chemical structure.
Medicine:
Drug Development:
Industry:
Agricultural Chemicals: The compound can be used in the synthesis of agrochemicals, such as herbicides and insecticides, due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 2-Pyridinecarbonitrile, 4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethoxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards the targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
- 2-Pyridinecarbonitrile, 4-(trifluoromethyl)-5-(trifluoromethoxy)-
- 2-Pyridinecarbonitrile, 4-(1,1,2,2-tetrafluoroethyl)-5-(trifluoromethoxy)-
- 2-Pyridinecarbonitrile, 4-(1,1,2,2,2-pentafluoroethyl)-5-(methoxy)-
Uniqueness: The uniqueness of 2-Pyridinecarbonitrile, 4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethoxy)- lies in the combination of its substituents. The presence of both pentafluoroethyl and trifluoromethoxy groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1408279-60-6 |
|---|---|
Molekularformel |
C9H2F8N2O |
Molekulargewicht |
306.11 g/mol |
IUPAC-Name |
4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H2F8N2O/c10-7(11,8(12,13)14)5-1-4(2-18)19-3-6(5)20-9(15,16)17/h1,3H |
InChI-Schlüssel |
UFEPGFHJWYRTGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CC(=C1C(C(F)(F)F)(F)F)OC(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-[3,4,5-triacetyloxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate](/img/structure/B12076650.png)

![4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile](/img/structure/B12076662.png)
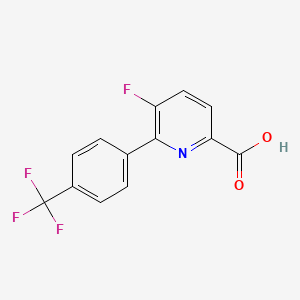
![2-(2-Hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, N8-BOC protected](/img/structure/B12076678.png)
![2-(2,4-Dichlorophenyl)-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazole](/img/structure/B12076684.png)

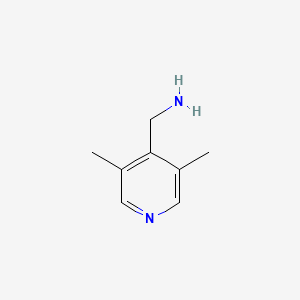


![3-[(Naphthalen-1-yloxy)methyl]azetidine](/img/structure/B12076704.png)

